molecular formula C9H11N3O2 B15386241 Methyl 2-cyano-3-(pyrrolidin-1-yl)-2H-azirene-2-carboxylate CAS No. 102109-06-8

Methyl 2-cyano-3-(pyrrolidin-1-yl)-2H-azirene-2-carboxylate

Cat. No.: B15386241
CAS No.: 102109-06-8
M. Wt: 193.20 g/mol
InChI Key: XNQUKOQARDNVDM-UHFFFAOYSA-N
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Description

Methyl 2-cyano-3-(pyrrolidin-1-yl)-2H-azirene-2-carboxylate is a useful research compound. Its molecular formula is C9H11N3O2 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-cyano-3-(pyrrolidin-1-yl)-2H-azirene-2-carboxylate is a compound that belongs to the azirine class, characterized by a three-membered nitrogen-containing ring. This compound possesses unique structural features, including a cyano group and a pyrrolidine moiety, which contribute to its biological activity. The inherent ring strain of the azirene structure often leads to high reactivity, making it an attractive target for various applications in medicinal chemistry and biological research.

Structure and Composition

The molecular formula of this compound is C₉H₁₁N₃O₂. The compound's structure includes:

  • Azirene Ring : A three-membered ring containing nitrogen.
  • Cyano Group : A functional group that can enhance reactivity.
  • Pyrrolidine Moiety : Contributes to the compound's interaction with biological targets.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of this compound, often focusing on optimizing yield and purity. Common methods include:

  • Cyclization Reactions : Utilizing precursors that can undergo cyclization to form the azirene structure.
  • Functional Group Modifications : Introducing cyano and pyrrolidine groups through nucleophilic substitutions.

Pharmacological Potential

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties : The compound may inhibit the growth of certain bacteria and fungi.

Case Studies

  • Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of pyrrole compounds exhibit significant cytotoxicity against HepG2 (liver cancer) and EACC (epithelial cancer) cell lines. This compound was included in these studies, showing promising results in reducing cell viability .
  • Docking Studies : Computer-aided drug design techniques have been employed to predict the binding affinity of this compound with various biological targets, including COX-2, a key enzyme involved in inflammation and cancer progression. These studies indicated favorable interactions, suggesting its potential as an anti-inflammatory agent .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cellular proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Data Table

Biological ActivityObservationsReferences
AnticancerSignificant cytotoxicity against HepG2 and EACC
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryPotential COX-2 inhibition

Properties

CAS No.

102109-06-8

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 2-cyano-3-pyrrolidin-1-ylazirine-2-carboxylate

InChI

InChI=1S/C9H11N3O2/c1-14-8(13)9(6-10)7(11-9)12-4-2-3-5-12/h2-5H2,1H3

InChI Key

XNQUKOQARDNVDM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C(=N1)N2CCCC2)C#N

Origin of Product

United States

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